
5-(Trifluoromethyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)naphthalen-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of naphthalen-2-amine using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)naphthalen-2-amine may involve large-scale trifluoromethylation processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethyl)naphthalen-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
5-(Trifluoromethyl)naphthalen-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and as a potential pharmaceutical intermediate.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism by which 5-(Trifluoromethyl)naphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and electronic properties, allowing it to interact more effectively with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a naphthalene ring.
5-(Trifluoromethyl)indole: Contains an indole ring, offering different biological activities.
5-(Trifluoromethyl)quinoline: Features a quinoline ring, used in different pharmaceutical applications
Uniqueness
5-(Trifluoromethyl)naphthalen-2-amine is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to other trifluoromethylated aromatic compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H8F3N |
|---|---|
Poids moléculaire |
211.18 g/mol |
Nom IUPAC |
5-(trifluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2 |
Clé InChI |
VQNKUKJMYOBIPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


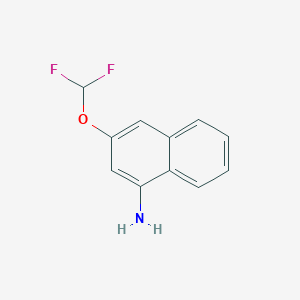
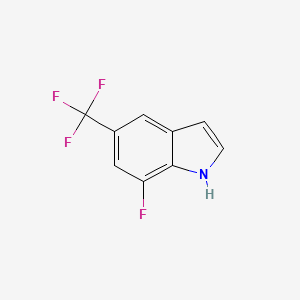
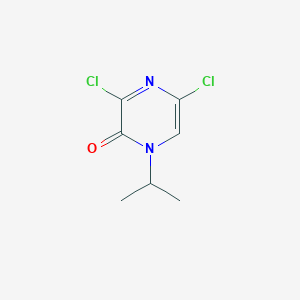
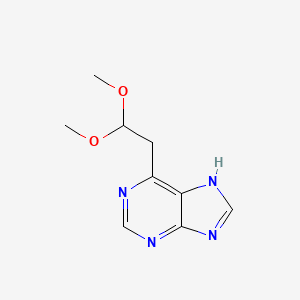

![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
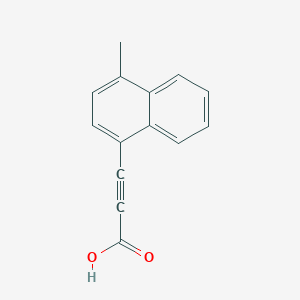
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)

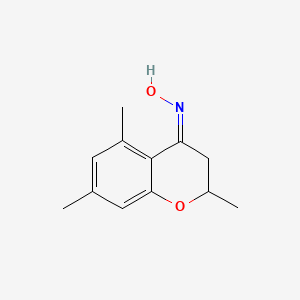


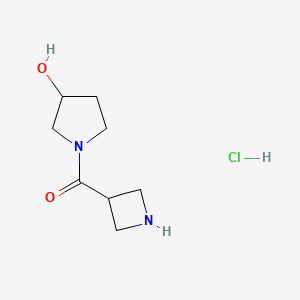
![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)
